This compound can be sourced from chemical suppliers like Thermo Scientific, where it is available in various purities (e.g., 95%) and forms. The compound is often used in research settings for its unique properties related to fluorination. Its CAS number is 2358-41-0, and it has several synonyms, including 1-fluoro-2-trifluoromethyl sulfonyl benzene and o-fluorophenyl trifluoromethyl sulfone .
The synthesis of 1-fluoro-2-(trifluoromethylsulfonyl)benzene can be achieved through several methods, primarily involving the introduction of the trifluoromethylsulfonyl group onto a fluorobenzene framework. One effective method involves:
The general reaction mechanism can be summarized as follows:
This method is noted for its efficiency and relatively high yields under optimized conditions .
The molecular structure of 1-fluoro-2-(trifluoromethylsulfonyl)benzene features a benzene ring substituted with a fluorine atom at the first position and a trifluoromethylsulfonyl group at the second position.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene participates in various chemical reactions typical for aromatic compounds with electron-withdrawing groups:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for 1-fluoro-2-(trifluoromethylsulfonyl)benzene primarily revolves around its role as an electrophile in various organic transformations:
These mechanisms highlight how substituents on aromatic compounds can dictate reactivity patterns and influence synthetic pathways .
These properties are crucial for predicting behavior during chemical reactions and applications in synthesis .
1-Fluoro-2-(trifluoromethylsulfonyl)benzene finds applications across multiple scientific domains:
The versatility of this compound underscores its significance in contemporary chemistry research and industrial applications .
1-Fluoro-2-(trifluoromethylsulfonyl)benzene (CAS 2358-41-0) features a benzene ring disubstituted with fluorine and a trifluoromethylsulfonyl (–SO₂CF₃) group at adjacent positions. The molecular formula is C₇H₄F₄O₂S, with a molecular weight of 228.16–228.17 g/mol [1] [2] [9]. The trifluoromethylsulfonyl group adopts a tetrahedral geometry around sulfur, with significant electron-withdrawing character that polarizes the aromatic ring. Key synonyms include:
Table 1: Systematic and Common Nomenclature
| Nomenclature Type | Name |
|---|---|
| IUPAC Name | 1-Fluoro-2-(trifluoromethylsulfonyl)benzene |
| Common Synonyms | 2-Fluorophenyltrifluoromethylsulphone; 1-Fluoro-2-trifluoromethylsulfonyl-benzene |
| SMILES Notation | C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)F |
| InChIKey | NXZFXDLCZKKNCX-UHFFFAOYSA-N |
The compound has a CAS Registry Number of 2358-41-0 and is classified under IUPAC as a sulfonated derivative of a halogenated hydrocarbon. Its EC number is 663-340-4 [1] [9]. The IUPAC name reflects the substituent hierarchy: the sulfonyl group (–SO₂CF₃) takes priority over fluorine, dictating its position as the parent functional group at carbon 1, with fluorine at carbon 2.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Table 2: Predicted NMR and IR Spectral Assignments
| Spectroscopy | Assignment | Predicted Signal/Value |
|---|---|---|
| ¹H NMR | H₃ (C₃ proton) | δ 7.3–7.5 ppm (dd, J=8.0, 5.5 Hz) |
| H₄ (C₄ proton) | δ 7.6 ppm (t, J=7.8 Hz) | |
| H₅ (C₅ proton) | δ 7.6 ppm (t, J=7.8 Hz) | |
| H₆ (C₆ proton) | δ 7.8 ppm (d, J=7.8 Hz) | |
| ¹⁹F NMR | S–CF₃ | δ –60 to –62 ppm (s) |
| C₂–F | δ –40 to –42 ppm (s) | |
| IR | S=O asymmetric stretch | 1350–1380 cm⁻¹ |
| S=O symmetric stretch | 1140–1160 cm⁻¹ | |
| C–F stretch (CF₃) | 1100–1150 cm⁻¹ | |
| C–F stretch (aryl) | 1220–1250 cm⁻¹ |
Infrared (IR) Spectroscopy
Key IR absorptions include asymmetric and symmetric S=O stretches at 1350–1380 cm⁻¹ and 1140–1160 cm⁻¹, respectively. C–F stretches for the aryl–F bond appear near 1220–1250 cm⁻¹, while the CF₃ group absorbs at 1100–1150 cm⁻¹ [1] [5].
While experimental crystallographic data for this specific compound is unavailable in the provided sources, its conformational behavior can be inferred:
Table 3: Compound Synonyms and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 2358-41-0 | [1] [9] |
| IUPAC Name | 1-Fluoro-2-(trifluoromethylsulfonyl)benzene | [2] [5] |
| Molecular Formula | C₇H₄F₄O₂S | [1] [6] |
| Common Synonyms | 2-Fluorophenyl trifluoromethyl sulfone; o-Fluorophenyl Trifluoromethyl Sulfone | [8] [9] |
| InChIKey | NXZFXDLCZKKNCX-UHFFFAOYSA-N | [5] [6] |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: